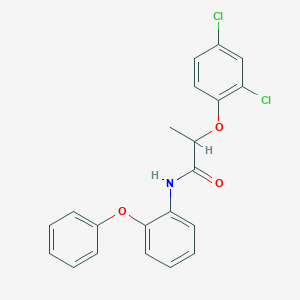![molecular formula C19H23NO4 B250394 N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)
N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide, commonly known as ML188, is a small molecule drug that has gained significant attention in the scientific community for its potential therapeutic applications. The compound was first synthesized in 2010 and has since been extensively studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of ML188 is not fully understood, but it is believed to act as an inhibitor of the protein kinase CK2. CK2 is a key regulator of cellular processes such as cell proliferation and survival, and its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
ML188 has been shown to have several biochemical and physiological effects, including the ability to protect against oxidative stress and inflammation, promote neuronal survival, and improve mitochondrial function. These effects make it a promising candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ML188 for lab experiments is its high potency and specificity for CK2 inhibition. This makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation is that its effects may be cell-type specific, and further studies are needed to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on ML188, including:
1. Further studies on its potential therapeutic applications in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
2. Development of more potent and selective CK2 inhibitors based on the structure of ML188.
3. Investigation of the potential use of ML188 in combination with other drugs for the treatment of Parkinson's disease.
4. Studies on the long-term safety and efficacy of ML188 in animal models and clinical trials.
In conclusion, ML188 is a promising small molecule drug with potential therapeutic applications in various diseases, particularly Parkinson's disease. Its mechanism of action and biochemical and physiological effects make it a valuable tool for studying cellular processes, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of ML188 involves several steps, including the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-methoxyethyl)-3-nitroaniline to form the desired product, which is subsequently reduced to the amine using palladium on carbon.
Applications De Recherche Scientifique
ML188 has been studied extensively for its potential therapeutic applications in various diseases. One of the most promising areas of research is its use as a potential treatment for Parkinson's disease. Studies have shown that ML188 can protect dopaminergic neurons from degeneration and improve motor function in animal models of the disease.
Propriétés
Formule moléculaire |
C19H23NO4 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C19H23NO4/c1-3-11-23-17-9-7-15(8-10-17)19(21)20-16-5-4-6-18(14-16)24-13-12-22-2/h4-10,14H,3,11-13H2,1-2H3,(H,20,21) |
Clé InChI |
BJWIDWSZPLQOLV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCOC |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


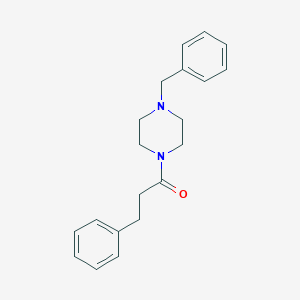
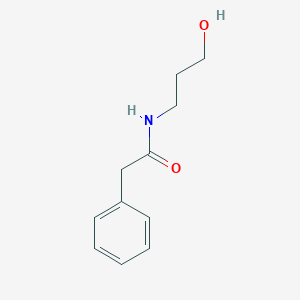
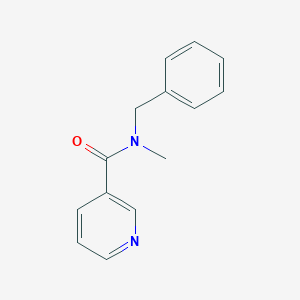
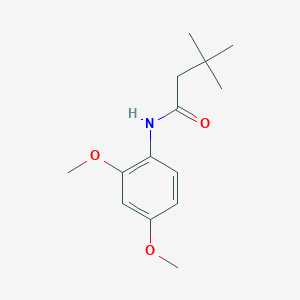
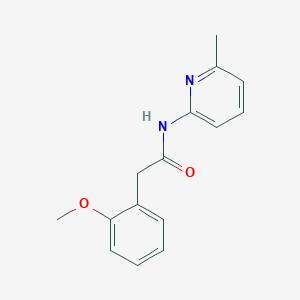
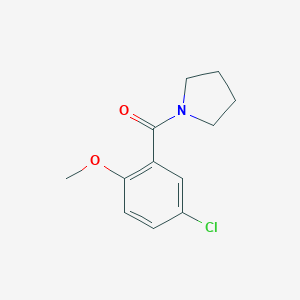
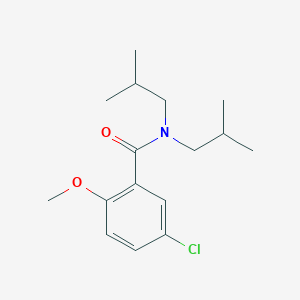
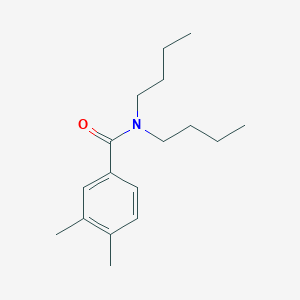
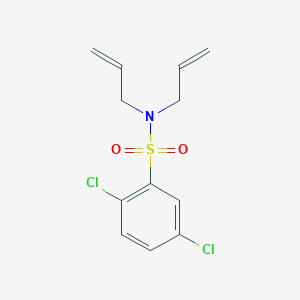
![N,N-Diallyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B250330.png)
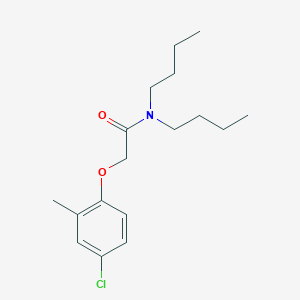
![Methyl 4-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B250337.png)
